molecular formula C19H19N3O5S2 B7680565 N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide

N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide

Cat. No. B7680565
M. Wt: 433.5 g/mol
InChI Key: HVCIRTNOTVZFNE-UHFFFAOYSA-N
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Description

N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide, also known as DMPTC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPTC is a thiazole derivative that has been synthesized through various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is not fully understood, but it has been reported to act through various pathways. N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase II and DNA polymerase. It has also been reported to inhibit the aggregation of amyloid-beta protein, which is a hallmark of Alzheimer's disease. Additionally, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been reported to have various biochemical and physiological effects. In cancer cells, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In models of Parkinson's and Alzheimer's disease, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been shown to protect neurons from oxidative stress and prevent the aggregation of amyloid-beta protein. Additionally, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been reported to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have high purity and yield. Additionally, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has shown promising results in various scientific research fields, making it a potential candidate for further investigation. However, there are also limitations to the use of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide in lab experiments. The mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. Additionally, the effects of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide on normal cells and tissues need to be further investigated to determine its safety and potential side effects.

Future Directions

There are several future directions for the investigation of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide. One potential direction is to further investigate its anti-cancer activity and its potential use in cancer therapy. Another direction is to investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to elucidate the molecular targets of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide and its mechanism of action. Finally, the safety and potential side effects of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide need to be further investigated to determine its potential as a therapeutic agent.

Synthesis Methods

N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been synthesized through various methods, including the reaction of 2-phenyl-4-methylthiazole-5-carbohydrazide with 3,4-dimethoxybenzenesulfonyl chloride in the presence of triethylamine. Another method involves the reaction of 2-phenyl-4-methylthiazole-5-carbohydrazide with 3,4-dimethoxybenzenesulfonyl isocyanate in the presence of triethylamine. Both methods have been reported to yield N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide with high purity and yield.

Scientific Research Applications

N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has shown potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been reported to exhibit anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. In addition, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been reported to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-12-17(28-19(20-12)13-7-5-4-6-8-13)18(23)21-22-29(24,25)14-9-10-15(26-2)16(11-14)27-3/h4-11,22H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCIRTNOTVZFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NNS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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